A Technical Guide to 3,5-Dibromophenol: Properties, Synthesis, and Applications in Research
A Technical Guide to 3,5-Dibromophenol: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromophenol, a halogenated organic compound with increasing relevance in pharmaceutical research and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly as an intermediate in the synthesis of biologically active molecules. Furthermore, this guide delves into the mechanisms of action for bromophenol derivatives, including their role in inducing apoptosis through the generation of Reactive Oxygen Species (ROS), and provides a visual representation of this signaling pathway.
Core Properties of 3,5-Dibromophenol
3,5-Dibromophenol is a disubstituted phenol featuring two bromine atoms at the meta positions relative to the hydroxyl group. Its chemical structure and properties make it a versatile building block in organic synthesis.
Chemical and Physical Data
The fundamental properties of 3,5-Dibromophenol are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 626-41-5 |
| Molecular Formula | C₆H₄Br₂O |
| Molecular Weight | 251.90 g/mol [1][2] |
| Appearance | White to light yellow or light orange powder/crystals[3] |
| Melting Point | 79-83 °C |
| Boiling Point | 581.28 K (calculated)[4] |
| Solubility | Log10 of Water solubility in mol/l: -3.35 (calculated)[4] |
| Octanol/Water Partition Coefficient (logP) | 2.917 - 3.5 (calculated) |
| IUPAC Name | 3,5-dibromophenol |
| SMILES | Oc1cc(Br)cc(Br)c1 |
| InChI Key | PZFMWYNHJFZBPO-UHFFFAOYSA-N |
Safety and Handling
3,5-Dibromophenol is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is toxic if swallowed and causes skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthesis of 3,5-Dibromophenol: An Experimental Protocol
The synthesis of 3,5-Dibromophenol can be achieved through the bromination of phenol. The following protocol is a generalized procedure based on established methods for the synthesis of dibromophenols.
Materials and Reagents
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Phenol
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Molecular Bromine (Br₂)
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Sodium Hypochlorite (NaOCl) solution (16-25%) or Hydrogen Peroxide (H₂O₂) solution (25-30%)
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Water (deionized)
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Hexane (for recrystallization)
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Three-necked round-bottom flask
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Stirring apparatus
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Dropping funnel
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Thermometer
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Apparatus for recrystallization
Step-by-Step Procedure
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Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve phenol (1 molar equivalent) in water. The reaction should be carried out in a well-ventilated fume hood.
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Bromination : While stirring the phenol solution, gradually add molecular bromine (2 molar equivalents) through the dropping funnel. Maintain the reaction temperature between 20-40°C.
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Addition of Oxidizing Agent : Concurrently or subsequently, add the oxidizing agent (sodium hypochlorite or hydrogen peroxide solution) dropwise to the reaction mixture. The molar ratio of phenol to bromine to oxidizing agent should be approximately 1:2:2.
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Reaction Time : Continue stirring the mixture at 20-40°C for 2.5 to 5 hours.
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Aging : After the initial reaction period, allow the reaction mass to age for an additional 2.5 to 5 hours with continued stirring.
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Isolation and Purification : The crude 3,5-Dibromophenol can be isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as hexane.
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Drying : The purified crystals are dried under vacuum to remove any residual solvent.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 3,5-Dibromophenol.
Caption: A flowchart of the synthesis and purification process for 3,5-Dibromophenol.
Applications in Drug Development and Research
3,5-Dibromophenol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactive sites allow for further functionalization to create novel drug candidates. Bromophenols, as a class, are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.
Role as a Pharmaceutical Intermediate
The dibromo-substitution pattern on the phenol ring provides a unique chemical scaffold for medicinal chemists. It allows for selective modifications to generate derivatives with specific therapeutic properties. For instance, it has been noted for its use in the preparation of drugs targeting conditions like arthritis.
Biological Activity of Bromophenol Derivatives
Research has demonstrated that bromophenol derivatives exhibit significant biological activities. Notably, they have been investigated for their potential as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
Mechanism of Action: ROS-Mediated Apoptosis
A key mechanism through which some bromophenol derivatives exert their anticancer effects is by inducing the generation of Reactive Oxygen Species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress and triggers the intrinsic apoptotic pathway.
Signaling Pathway Overview
The overproduction of ROS can damage cellular components, including mitochondria. This damage leads to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
Signaling Pathway Diagram
The diagram below illustrates the ROS-mediated apoptotic pathway that can be induced by certain bromophenol derivatives.
